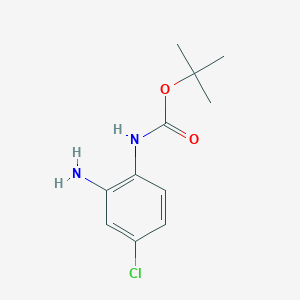

tert-Butyl (2-amino-4-chlorophenyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(2-amino-4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAXZOKVGWKKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212291 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579474-49-0 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-4-chlorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579474-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(2-amino-4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 579474-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

tert-Butyl (2-amino-4-chlorophenyl)carbamate is a compound with significant biological activity, primarily recognized for its potential applications in medicinal chemistry and agrochemicals. This article delves into the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 242.7 g/mol

- CAS Number : 1000698-69-0

- Purity : Minimum 95%

The compound features a tert-butyl group and a chlorophenyl moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, affecting their catalytic activity. For instance, it can inhibit proteases, impacting protein degradation processes.

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which alters the phosphorylation states of signaling proteins.

- Gene Expression Regulation : The compound interacts with transcription factors, potentially affecting gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, suggesting potential use in treating infections.

- Antitumor Properties : Preliminary studies indicate that the compound may possess antitumor effects, warranting further investigation into its therapeutic applications.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating potential use in inflammatory diseases.

Data Summary

The following table summarizes the biological activities observed in studies involving this compound:

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antitumor | Potential inhibition of cancer cell proliferation | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Enzyme inhibition | Binds to proteases, affecting protein metabolism |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of similar carbamate derivatives against common bacterial strains. The results indicated that modifications in substituents significantly influenced antibacterial potency. This compound showed promising results against Gram-positive bacteria.

Case Study 2: Antitumor Activity

In a preliminary assessment of antitumor activity, this compound was tested on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, particularly in breast cancer cells, suggesting its potential as an anticancer agent.

科学研究应用

Chemical Properties and Structure

- IUPAC Name : tert-butyl N-(2-amino-4-chlorophenyl)carbamate

- Molecular Formula : C11H16ClN2O2

- Molecular Weight : 246.71 g/mol

- CAS Number : 2170207

The compound features a tert-butyl group, an amino group, and a chlorophenyl moiety, which contribute to its unique reactivity and biological activities.

Organic Synthesis

tert-Butyl (2-amino-4-chlorophenyl)carbamate is primarily utilized as a protecting group for amines in organic synthesis. Its stability allows it to prevent unwanted side reactions during multi-step syntheses, making it valuable in the preparation of complex organic molecules.

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties:

- Anticonvulsant Activity : Research indicates that derivatives of this compound can act on excitatory amino acid receptors, providing potential treatment avenues for seizure disorders .

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, with several derivatives showing promising results in reducing inflammation in animal models .

- Antitumor Activity : Investigations suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction in cancer cells .

Case Study 1: Antimicrobial Activity Evaluation

A study synthesized novel derivatives of this compound and evaluated their antimicrobial activity against specific bacterial strains. The results indicated varying levels of potency among the derivatives:

| Compound | Antimicrobial Activity | Other Activities |

|---|---|---|

| 6b | High | Antitumor |

| 6e | High | Anti-inflammatory |

| 6g | Moderate | Anticonvulsant |

This highlights the versatility of the compound in addressing multiple therapeutic areas .

Case Study 2: Anti-inflammatory Activity Assessment

In another study, a series of substituted benzamido derivatives were synthesized from this compound. These compounds were tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39.021% to 54.239%, demonstrating significant anti-inflammatory potential compared to standard treatments like indomethacin .

相似化合物的比较

Structural and Functional Differences

The following table summarizes key structural and functional differences between tert-Butyl (2-amino-4-chlorophenyl)carbamate and related compounds:

Reactivity and Stability

- Amino Group Reactivity: The 2-amino group in the target compound facilitates nucleophilic reactions (e.g., acylation, alkylation), making it more versatile than nitro () or hydroxyl () analogues, which require additional steps for functionalization .

- Electronic Effects: The electron-donating amino group activates the phenyl ring toward electrophilic substitution, whereas nitro () and chlorine substituents deactivate the ring. This difference directs regioselectivity in subsequent reactions .

- Stability: The tert-butyl carbamate group confers stability under basic conditions. However, the amino group may render the compound prone to oxidation, necessitating inert storage conditions. In contrast, nitro-substituted analogues () exhibit greater oxidative stability .

准备方法

General Strategy for Preparation

The preparation of tert-butyl (2-amino-4-chlorophenyl)carbamate typically involves the protection of the amino group of 2-amino-4-chlorophenyl derivatives by reaction with di-tert-butyl dicarbonate ((Boc)2O) or related reagents under mild conditions. This step is crucial to protect the amine functionality during subsequent synthetic transformations.

Rhodium-Catalyzed Nitrogen Transfer Method

A notable and modern approach to preparing carbamate-protected sulfoximines and related compounds, including tert-butyl carbamate derivatives, is through rhodium-catalyzed nitrogen transfer from carbamates to sulfoxides or amines. This method offers mild reaction conditions, high yields, and stereospecificity.

Key Features:

- Catalyst: Rhodium(II) acetate dimer (Rh2(OAc)4) is used as the catalyst.

- Nitrogen Source: BocNH2 (tert-butyl carbamate) serves as the nitrogen donor.

- Oxidant: Phenyliodine(III) diacetate (PhI(OAc)2) activates the nitrogen source in situ.

- Base: Magnesium oxide (MgO) is used to neutralize acids formed during the reaction.

- Solvent: Dichloromethane (DCM) under air, no need for anhydrous conditions.

- Temperature: Mild heating at 40 °C optimizes yield and reaction time.

Reaction Optimization (Summary from Research Findings):

| Entry | Time (h) | Temp (°C) | BocNH2 (equiv) | PhI(OAc)2 (equiv) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 18 | 20 | 2.0 | 1.5 | 86 | 85 |

| 4 | 18 | 40 | 1.0 | 1.0 | 68 | 63 |

| 6 | 6 | 40 | 2.0 | 1.5 | 88 | 87 |

| 7 | 8 | 40 | 1.5 | 1.5 | 100 | 98 |

| 8* | 8 | 40 | 1.5 | 1.5 | 0 | 0 |

*Entry 8: No Rh catalyst present; no reaction observed.

This table shows that optimal conditions involve 1.5 equivalents of BocNH2 and PhI(OAc)2 at 40 °C for 8 hours, achieving near-quantitative conversion and 98% isolated yield.

Scope and Applicability to 2-Amino-4-Chlorophenyl Derivatives

The rhodium-catalyzed nitrogen transfer method has been demonstrated on various substituted aromatic sulfoxides, including 4-chlorophenyl derivatives, which are structurally analogous to the 2-amino-4-chlorophenyl moiety. The reaction proceeds efficiently with electron-withdrawing substituents such as chlorine on the aromatic ring, yielding the corresponding N-Boc protected amine derivatives in good yields.

Alternative Preparation Methods

While the rhodium-catalyzed method is highly efficient, other classical methods for preparing tert-butyl carbamates include:

Direct Carbamate Formation: Reaction of 2-amino-4-chlorophenyl amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane or acetonitrile. This method is straightforward but may require purification steps to remove excess reagents.

Use of Boc-azide: Although Boc-azide can be used for carbamate introduction, its explosive nature limits practical application.

Deprotection and Stability

The Boc group introduced via these methods is stable under various reaction conditions, including Pd-catalyzed cross-coupling reactions, and can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) to regenerate the free amine. This stability and ease of removal make the Boc group a preferred protecting group in complex synthetic sequences.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Rhodium-catalyzed nitrogen transfer | BocNH2, PhI(OAc)2, Rh2(OAc)4, MgO, DCM, 40 °C | High yield, mild conditions, stereospecific | Requires Rh catalyst, specialized reagents |

| Direct Boc protection | (Boc)2O, base (e.g., Et3N), solvent (DCM) | Simple, widely used | May require longer reaction times, purification needed |

| Boc-azide method | BocN3, sulfoxide or amine substrate | Direct carbamate transfer | Explosive reagent, safety concerns |

Research Findings and Practical Considerations

- The rhodium-catalyzed method allows for direct formation of N-Boc protected amines from sulfoxides with excellent yields (up to 98%) and under relatively mild and air-tolerant conditions.

- The method tolerates electron-withdrawing groups such as chlorine on the aromatic ring, making it suitable for preparing this compound analogs.

- Reaction parameters such as temperature, reagent equivalents, and reaction time are critical for optimizing yield.

- The Boc protecting group introduced is compatible with further synthetic transformations and can be selectively removed, facilitating multi-step syntheses.

常见问题

Q. What are the common synthetic routes for preparing tert-Butyl (2-amino-4-chlorophenyl)carbamate, and how are reaction conditions optimized?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 2-amino-4-chlorophenylamine. A base like triethylamine is employed to neutralize HCl byproducts under anhydrous conditions (e.g., dichloromethane or THF solvent) at 0–25°C . Reaction optimization involves adjusting stoichiometry, temperature, and solvent polarity to maximize yield. For reproducibility, inert atmospheres (N₂/Ar) and moisture-free environments are critical. Scale-up may require flow reactors for controlled mixing and heat dissipation .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and carbamate formation (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR).

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion in ESI-MS).

- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves stereoelectronic effects and hydrogen-bonding patterns .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

Density functional theory (DFT) predicts reaction pathways, such as nucleophilic attack on tert-butyl chloroformate. Machine learning models (e.g., Bayesian optimization) can screen solvent/base combinations to minimize byproducts. Molecular docking may guide derivatization for target-specific bioactivity (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected NMR splitting or HPLC retention times)?

- Dynamic effects : Rotameric equilibria in the carbamate group may split NMR signals; variable-temperature NMR (VT-NMR) or 2D-COSY clarifies this.

- Impurity Profiling : Use LC-MS/MS to identify side products (e.g., tert-butyl alcohol from hydrolysis).

- Isotopic Labeling : ¹⁵N or ¹³C labeling distinguishes overlapping signals in complex mixtures .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

The 4-chloro group directs electrophilic substitution, while the 2-amino group facilitates Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Steric hindrance from the tert-butyl carbamate may slow kinetics; microwave-assisted heating or Pd-XPhos catalysts enhance efficiency .

Q. What experimental designs are recommended for kinetic studies of this compound degradation?

Use pseudo-first-order conditions with excess reagent (e.g., H₂O for hydrolysis). Monitor via in-situ FT-IR or UV-Vis spectroscopy. Arrhenius plots (k vs. 1/T) determine activation energy. Compare experimental results with computational (MD simulations) degradation pathways .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Intermediate Purity : Purify intermediates (e.g., via flash chromatography) before carbamate formation.

- Byproduct Analysis : Use GC-MS to detect volatile byproducts (e.g., CO₂ from tert-butyl chloroformate decomposition).

- Catalyst Screening : Test Pd/Cu catalysts for coupling steps to reduce side reactions .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。